

# The Fundamental Concept of Ring Strain in Cycloalkanes

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## Compound of Interest

Compound Name: **1,1,2-Trimethylcyclopropane**

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Ring strain is a type of instability that arises when the bonding angles in a cyclic molecule deviate from their ideal values, leading to an increase in potential energy compared to a hypothetical strain-free analogue.<sup>[1]</sup> This excess energy is a composite of several factors:

- Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles from the optimal  $sp^3$  tetrahedral angle of  $109.5^\circ$ . In cyclopropane, the internal C-C-C angles are constrained to  $60^\circ$ , inducing significant angle strain.<sup>[2]</sup>
- Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The planar geometry of the cyclopropane ring forces all C-H bonds on neighboring carbons into an eclipsed conformation, further contributing to its inherent instability.<sup>[2]</sup>
- Transannular Strain (van der Waals Strain): In larger rings, this can occur due to steric repulsion between substituents or hydrogen atoms across the ring. For a small, substituted ring like **1,1,2-trimethylcyclopropane**, this manifests as steric interactions between adjacent methyl groups.

The total ring strain energy is a critical determinant of a molecule's thermodynamic stability and its kinetic reactivity.<sup>[3]</sup> Molecules with high ring strain, such as cyclopropanes, often exhibit unique chemical behaviors, participating in ring-opening reactions to relieve this stored energy.<sup>[4]</sup>

# Structural Contributions to Strain in 1,1,2-Trimethylcyclopropane

The substitution pattern of **1,1,2-trimethylcyclopropane** introduces a complex interplay of electronic and steric effects that modulate the inherent strain of the parent cyclopropane ring.

## The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of two methyl groups on the C1 carbon (a gem-dimethyl group) is a key structural feature. The Thorpe-Ingold effect posits that gem-dialkyl substitution can alter the bond angles and conformational preferences of a molecule.<sup>[5]</sup> In the context of cyclopropane, this effect can influence the ring's stability. While often discussed in the context of accelerating cyclization reactions, the gem-dimethyl group also impacts the strain of the pre-formed ring. Computational studies have shown that gem-dimethyl substitution can lower the strain energy of cyclopropanes by 6–10 kcal/mol relative to an unbranched acyclic reference molecule.<sup>[6]</sup> This is attributed to the widening of the exocyclic C-C-C angle, which consequently allows for a slight relaxation of the endocyclic angle strain.

## Buttressing and Steric Interactions

The vicinal arrangement of a methyl group on C2 relative to the gem-dimethyl groups on C1 introduces steric repulsions. This "buttressing effect" occurs when bulky adjacent groups press against each other, leading to localized strain. In **1,1,2-trimethylcyclopropane**, the interaction between the C2-methyl group and one of the C1-methyl groups likely increases the overall strain energy compared to a 1,1-dimethylcyclopropane, counteracting some of the stabilizing influence of the Thorpe-Ingold effect.

The logical relationship between these structural features and the resulting strain energy is depicted in the following diagram:

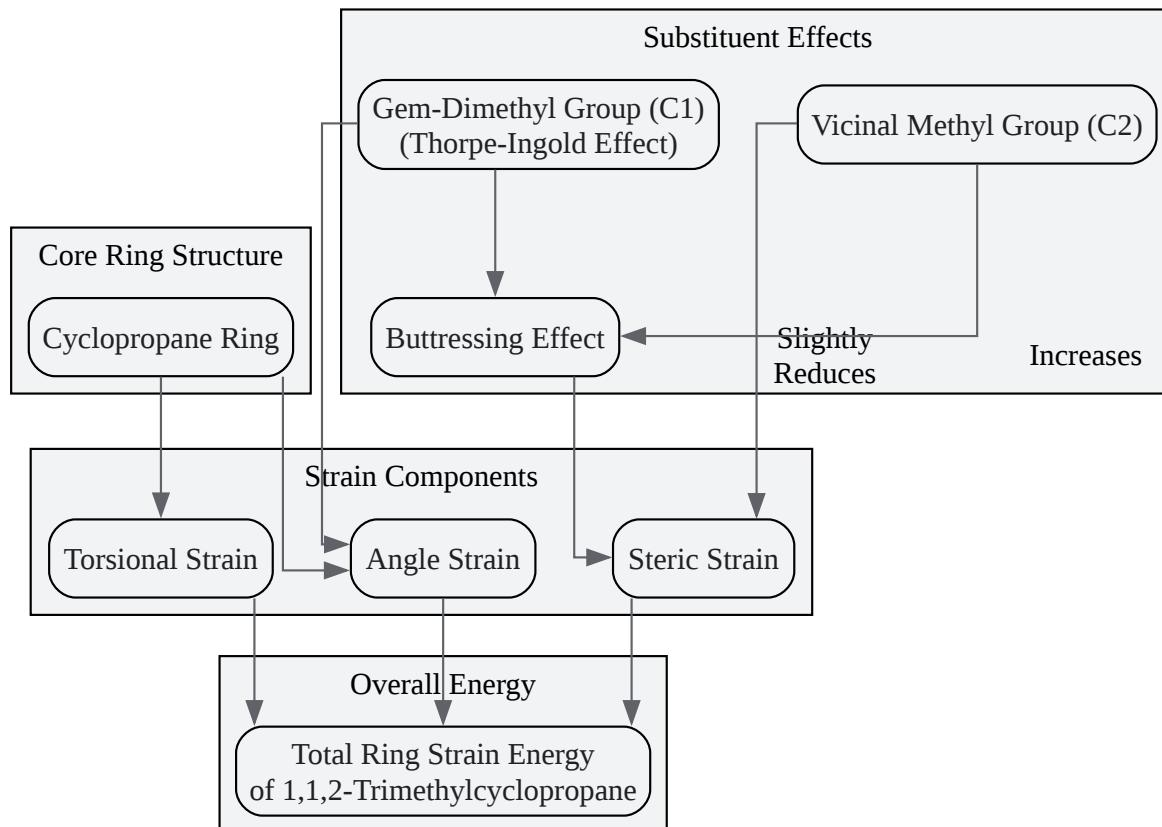
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Figure 1: Factors influencing the ring strain of **1,1,2-trimethylcyclopropane**.

## Experimental Determination of Ring Strain Energy

The ring strain energy of a molecule cannot be measured directly. Instead, it is determined by comparing the experimentally measured standard enthalpy of formation ( $\Delta H_f^\circ$ ) of the cyclic compound with the theoretical enthalpy of formation of a strain-free acyclic reference molecule with the same atomic composition.<sup>[1]</sup>

The workflow for this determination is as follows:

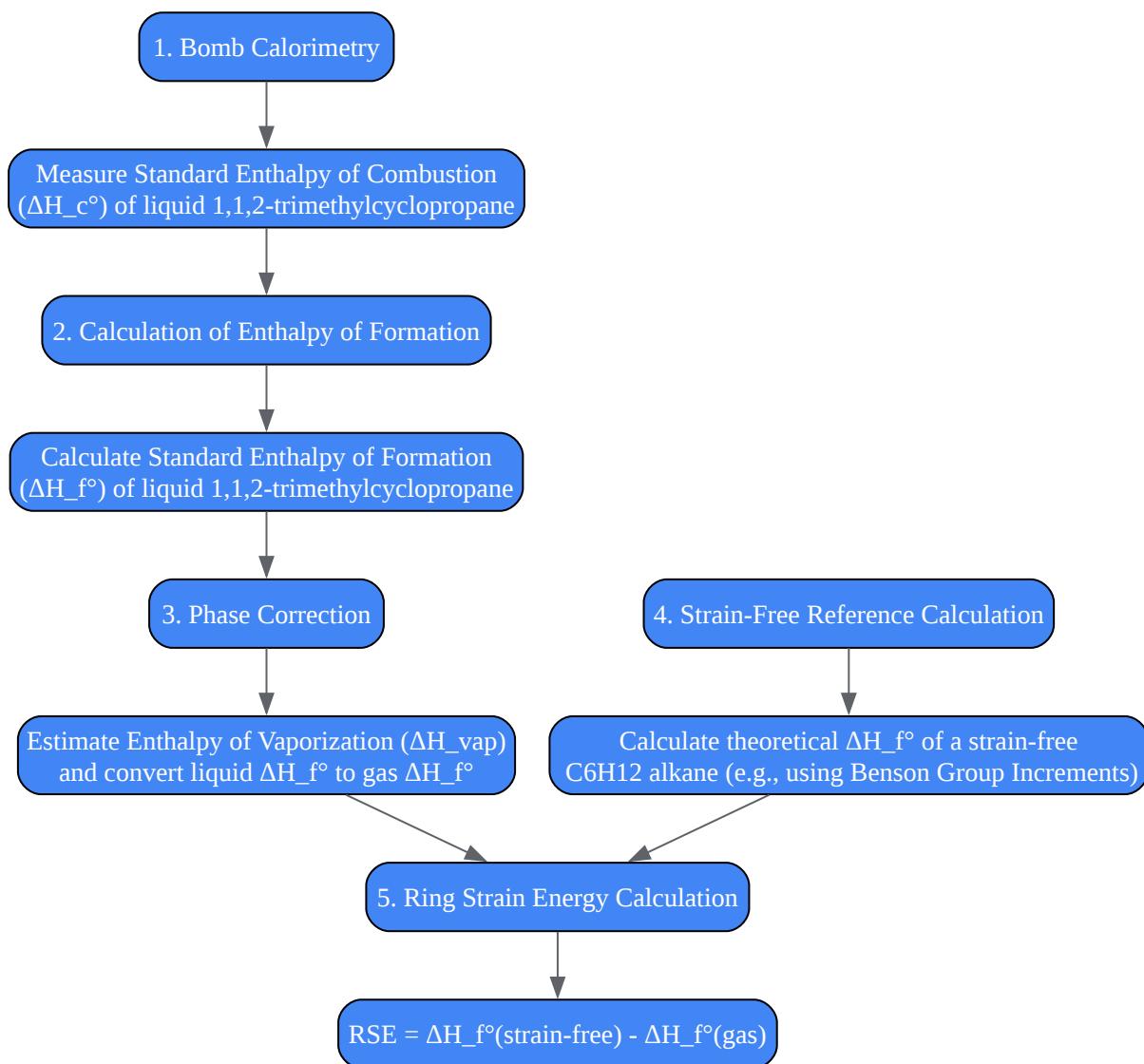
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Figure 2: Workflow for the experimental determination of ring strain energy.

## Protocol: Bomb Calorimetry

The standard enthalpy of combustion is determined using an oxygen-bomb calorimeter.

Methodology:

- A precisely weighed sample of high-purity liquid **1,1,2-trimethylcyclopropane** is sealed in a glass ampoule.
- The ampoule is placed in a platinum crucible inside a steel decomposition vessel ("bomb").
- A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.
- The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
- The bomb is placed in a calorimeter jacket containing a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.
- The sample is ignited by passing an electric current through a fuse wire.
- The temperature change of the water in the calorimeter is meticulously recorded until thermal equilibrium is re-established.
- The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- Corrections are made for the heat of ignition, formation of nitric acid from residual nitrogen, and for bringing all reactants and products to standard conditions (298.15 K and 1 atm).

## Calculation of Ring Strain Energy

The following is a step-by-step calculation of the ring strain energy of **1,1,2-trimethylcyclopropane** based on available experimental and theoretical data.

Step 1: Experimental Enthalpy of Combustion The standard enthalpy of combustion for liquid **1,1,2-trimethylcyclopropane** ( $C_6H_{12}$ ) has been experimentally determined to be:  $\Delta H_c^\circ(\text{liquid}) = -951.21 \pm 0.18 \text{ kcal/mol}$ <sup>[7]</sup>

The combustion reaction is:  $C_6H_{12}(\text{l}) + 9 O_2(\text{g}) \rightarrow 6 CO_2(\text{g}) + 6 H_2O(\text{l})$

Step 2: Calculation of Enthalpy of Formation (Liquid) Using the standard enthalpies of formation for CO<sub>2</sub>(g) (-94.05 kcal/mol) and H<sub>2</sub>O(l) (-68.32 kcal/mol), we can calculate the enthalpy of formation of the liquid:  $\Delta H_c^\circ = [6 * \Delta H_f^\circ(\text{CO}_2) + 6 * \Delta H_f^\circ(\text{H}_2\text{O})] - [\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{l}) + 9 * \Delta H_f^\circ(\text{O}_2)]$  -951.21 = [6 \* (-94.05) + 6 \* (-68.32)] - [\Delta H\_f^\circ(\text{C}\_6\text{H}\_{12}, \text{l}) + 0] -951.21 = [-564.3 - 409.92] -  $\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{l})$  -951.21 = -974.22 -  $\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{l})$   $\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{l}) = -23.01 \text{ kcal/mol}$

Step 3: Estimation of Enthalpy of Vaporization and Gas-Phase Enthalpy of Formation The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) for **1,1,2-trimethylcyclopropane** is not experimentally available. We can estimate it using group contribution methods or by comparing it to structurally similar compounds. A reasonable estimate for a C<sub>6</sub> branched alkane is approximately 7.5 kcal/mol.  $\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{g}) = \Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{l}) + \Delta H_{\text{vap}}$   $\Delta H_f^\circ(\text{C}_6\text{H}_{12}, \text{g}) \approx -23.01 + 7.5 = -15.51 \text{ kcal/mol}$

Step 4: Calculation of the Enthalpy of a Strain-Free Reference We will use Benson's Group Increment Theory to calculate the enthalpy of formation of a strain-free acyclic C<sub>6</sub>H<sub>12</sub> isomer, 2,3-dimethylbutane.<sup>[8]</sup> The groups in 2,3-dimethylbutane are:

- 4 primary carbons: 4 \* C-(C)(H)<sub>3</sub>
- 2 tertiary carbons: 2 \* C-(C)<sub>3</sub>(H)

Using standard Benson group values (in kcal/mol at 298.15 K):<sup>[8]</sup>

- C-(C)(H)<sub>3</sub> = -10.20
- C-(C)<sub>3</sub>(H) = -1.90  $\Delta H_f^\circ(2,3\text{-dimethylbutane}) = 4 * (-10.20) + 2 * (-1.90) = -40.8 - 3.8 = -44.6 \text{ kcal/mol}$

Step 5: Calculation of the Ring Strain Energy RSE =  $\Delta H_f^\circ(\text{strain-free reference}) - \Delta H_f^\circ(\text{1,1,2-trimethylcyclopropane, g})$  RSE = -44.6 - (-15.51) = -29.09 kcal/mol

The negative sign is a convention issue; strain energy is a positive quantity representing the excess energy. RSE ≈ 29.1 kcal/mol

Parameter	Value	Source
$\Delta H_c^\circ$ (liquid)	$-951.21 \pm 0.18$ kcal/mol	Experimental[7]
$\Delta H_f^\circ$ (liquid)	-23.01 kcal/mol	Derived
$\Delta H_{\text{vap}}$	~7.5 kcal/mol	Estimated
$\Delta H_f^\circ$ (gas)	~-15.51 kcal/mol	Derived
$\Delta H_f^\circ$ (strain-free ref.)	-44.6 kcal/mol	Benson Group Calculation[8]
Ring Strain Energy (RSE)	~29.1 kcal/mol (~121.7 kJ/mol)	Calculated

This value is slightly higher than the ~27.5 kcal/mol for the parent cyclopropane, which is consistent with the introduction of destabilizing steric interactions from the three methyl groups.

## Theoretical Determination of Ring Strain Energy

Modern computational chemistry provides powerful tools for accurately calculating thermochemical data and strain energies, complementing experimental approaches.

## High-Accuracy Composite Methods (e.g., G4 Theory)

Gaussian-4 (G4) theory and similar composite methods are multi-step computational protocols designed to achieve high accuracy in calculating molecular energies and enthalpies of formation.[9][10] These methods approximate a very high-level calculation by combining results from lower-level calculations with larger basis sets and higher-level calculations with smaller basis sets, along with empirical corrections.

G4 Calculation Workflow:

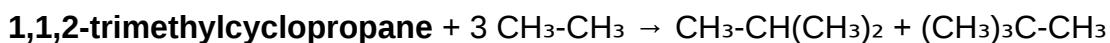
- **Geometry Optimization:** The molecular geometry is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(2df,p)).
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.
- Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.
- Higher-Level Correction (HLC): An empirical correction is added to account for remaining deficiencies in the basis sets and electron correlation treatment.

## Homodesmotic Reactions

To specifically isolate the ring strain energy while canceling out other bonding and steric effects, a homodesmotic reaction is constructed.<sup>[11]</sup> This is a hypothetical reaction where the number of bonds of each type is conserved on both the reactant and product sides, and the hybridization states of the atoms are also maintained. This approach minimizes errors arising from the imperfect cancellation of non-strain-related energies.<sup>[12]</sup>

For **1,1,2-trimethylcyclopropane**, a suitable homodesmotic reaction is:



The strain energy is the calculated enthalpy change ( $\Delta H_{rxn}$ ) for this reaction. By using a high-accuracy method like G4 to calculate the energies of all species in this reaction, a very reliable value for the RSE can be obtained. Computational studies on a series of methyl-substituted cyclopropanes using the G4 method have shown that the strain energy lies in the range of 117.0 to 146.1 kJ/mol (28.0 to 34.9 kcal/mol).<sup>[11]</sup> Our experimentally derived value of ~29.1 kcal/mol falls comfortably within this range.

## Conclusion and Applications

The ring strain energy of **1,1,2-trimethylcyclopropane** is a significant thermodynamic quantity, determined to be approximately 29.1 kcal/mol (121.7 kJ/mol) through a combination of experimental combustion data and theoretical reference calculations. This value reflects the dominant angle and torsional strain of the cyclopropane ring, slightly modulated by the electronic and steric effects of the three methyl substituents.

For professionals in drug development and medicinal chemistry, understanding these principles is crucial. The cyclopropyl group is a common bioisostere for gem-dimethyl or vinyl groups, and

its inherent strain can influence:

- Conformational Rigidity: The rigid three-membered ring can lock pendant substituents into specific spatial orientations, which is critical for optimizing interactions with biological targets.
- Metabolic Stability: The strong C-H bonds on a cyclopropane ring can make it more resistant to metabolic oxidation compared to an analogous isopropyl group.
- Reactivity: The stored strain energy can be harnessed in strain-release-driven reactions, a concept increasingly used in bioconjugation and chemical biology.

This guide provides the foundational knowledge and detailed methodologies necessary for a robust understanding and accurate quantification of the ring strain energy of **1,1,2-trimethylcyclopropane**, empowering researchers to better predict and manipulate the chemical behavior of molecules containing this important structural motif.

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- To cite this document: BenchChem. [The Fundamental Concept of Ring Strain in Cycloalkanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11992267#ring-strain-energy-of-1-1-2-trimethylcyclopropane>]

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